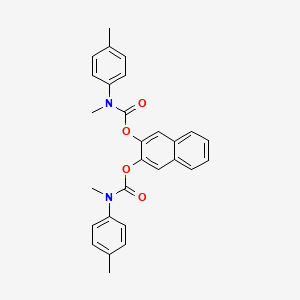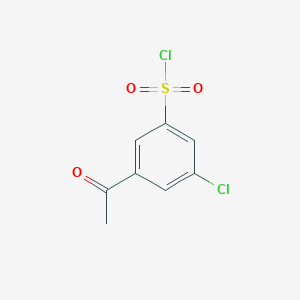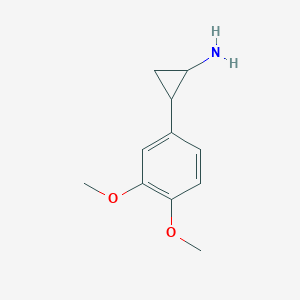
2,3,4,5-Tetrahydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydroxybenzoic acid is an organic compound with the molecular formula C7H6O6. It is a type of hydroxybenzoic acid, characterized by the presence of four hydroxyl groups attached to a benzene ring. This compound is known for its antioxidant properties and is found in various natural sources, including certain fruits and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrahydroxybenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of benzoic acid derivatives under controlled conditions. For instance, the hydroxylation of 2,3,4,5-tetrahydroxybenzaldehyde can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of suitable precursors. This process is carried out in large-scale reactors under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzoic acids
Scientific Research Applications
2,3,4,5-Tetrahydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydroxybenzoic acid primarily involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. This action helps in protecting cells and tissues from damage caused by reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- Salicylic acid
- p-Hydroxybenzoic acid
- Protocatechuic acid
- Gentisic acid
- 3,5-Dihydroxybenzoic acid
- Pyrocatechuic acid
- Vanillic acid
- Syringic acid
- Gallic acid
- Ellagic acid
Uniqueness
2,3,4,5-Tetrahydroxybenzoic acid is unique due to the presence of four hydroxyl groups, which confer enhanced antioxidant properties compared to other hydroxybenzoic acids. This makes it particularly effective in neutralizing free radicals and protecting against oxidative damage .
Properties
CAS No. |
3934-92-7 |
|---|---|
Molecular Formula |
C7H6O6 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
2,3,4,5-tetrahydroxybenzoic acid |
InChI |
InChI=1S/C7H6O6/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,8-11H,(H,12,13) |
InChI Key |
OZDWGFJBGUGKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12124701.png)

![2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-](/img/structure/B12124710.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)


![2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B12124729.png)

![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile](/img/structure/B12124742.png)


![Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124760.png)
![[(4-Chlorophenyl)sulfonyl]methylnaphthylamine](/img/structure/B12124761.png)
